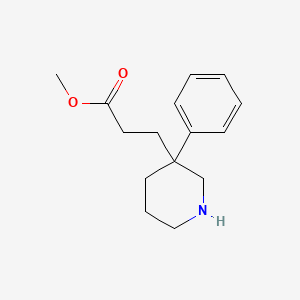

Methyl 3-(3-phenylpiperidin-3-yl)propanoate

Description

Properties

CAS No. |

79950-36-0 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 3-(3-phenylpiperidin-3-yl)propanoate |

InChI |

InChI=1S/C15H21NO2/c1-18-14(17)8-10-15(9-5-11-16-12-15)13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3 |

InChI Key |

MSEHWUVSPRUWRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1(CCCNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

| Step Number | Reaction Type | Description | Key Reagents and Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Nitration and Reduction | The protected enamine compound is nitrated in 1,2-dimethoxyethane (DME) solvent, then reduced. | Nitrating agent (not specified), lithium borohydride or sodium borohydride as reducing agent | Formation of a protected piperidine intermediate (Formula IV) without isolating nitrated intermediate. |

| 2 | Deprotection | Removal of the benzyl carbamate protecting group from the piperidine nitrogen. | Hydrogen gas with palladium catalyst | Free amine compound (Formula V) obtained. |

| 3 | Michael Addition (Alkylation) | Alkylation of the free amine with a Michael acceptor (acrylate) under Michael addition conditions. | Michael acceptor (acrylate) | Formation of acylated products (Formulae 27a and 27b). |

| 4 | Reduction and Cyclization | Reduction of the nitro group and simultaneous cyclization to form the lactam ring of the target compound. | Suitable reducing agents, reaction temperature ~50°C | Formation of the lactam compound (Formula I), i.e., methyl 3-(3-phenylpiperidin-3-yl)propanoate. |

Additional optional steps include salt formation (e.g., hydrochloride salt) for purification and isolation purposes.

Reaction Conditions and Purification

- The nitration and reduction are performed in DME, maintaining temperatures between 30°C to 50°C.

- Concentration steps involve vacuum distillation under controlled pressure (80-200 mbar) and temperature to avoid decomposition.

- Organic layers are washed sequentially with aqueous acid, base, and brine to remove impurities.

- Crystallization is induced by seeding and controlled cooling (from ~72°C to 0-5°C) to obtain pure product.

- Filtration and washing with solvents such as toluene and mixtures of ethanol/isopropanol/water ensure removal of residual impurities.

Research Findings and Optimization Insights

- The use of benzyl carbamate as a protecting group on the enamine nitrogen allows for selective transformations and efficient deprotection.

- Lithium borohydride and sodium borohydride are effective hydride donors for reducing the nitrated intermediate without isolating it, streamlining the process.

- The Michael addition step is crucial for introducing the propanoate side chain and is optimized by reversing the order of deprotection and alkylation to improve yields.

- The final reduction and cyclization step to form the lactam ring is performed under mild conditions (~50°C), balancing reaction rate and product stability.

- The overall process yields approximately 70-90% of intermediates at each stage, indicating good efficiency.

Comparative Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting Material | Protected enamine compound (Formula III) |

| Protecting Group | Benzyl carbamate |

| Key Reagents | Lithium borohydride, sodium borohydride, palladium catalyst, Michael acceptor (acrylate) |

| Solvents | 1,2-Dimethoxyethane (DME), toluene, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE) |

| Reaction Temperatures | 30°C to 74°C depending on step |

| Purification Methods | Vacuum distillation, aqueous washes, crystallization by seeding and cooling |

| Overall Yield | Improved yields with fewer steps compared to previous methods (up to 90% intermediate yield) |

| Advantages | Step economy, improved yield, scalable, selective transformations |

Supplementary Synthetic Approaches

While the patent provides the most detailed and optimized route, related literature on substituted piperidine derivatives suggests alternative approaches such as:

- Use of sodium borohydride in acetic acid for reduction steps at ambient temperature.

- Preparation of amino acid esters by direct esterification and subsequent functionalization.

- Palladium-catalyzed coupling reactions for introducing aromatic substituents on the piperidine ring.

However, these methods are less specific to this compound and may require additional steps or modifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenylpiperidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(3-phenylpiperidin-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The phenylpiperidine structure suggests potential interactions with neurotransmitter receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate

- Structure : Ethyl ester with a piperidin-1-yl group instead of piperidin-3-yl.

- The piperidin-1-yl substitution changes nitrogen positioning, which could influence receptor binding .

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

- Structure: Amino group at the 3-position and a trifluoromethyl (CF₃) substituent on the phenyl ring.

- Key Differences: The CF₃ group enhances electron-withdrawing effects, increasing metabolic resistance and possibly bioavailability.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Methyl (3S)-3-amino-3-phenylpropanoate

- Structure: Stereospecific amino group at the β-position.

- Key Differences : Chirality (S-configuration) is critical for enantioselective biological activity, such as enzyme inhibition or receptor binding .

Physicochemical Properties

*Estimated values based on structural analogs.

Key Observations :

- Trifluoromethyl groups (e.g., ) increase molecular weight and polarity, as seen in shorter HPLC retention times (0.29–0.81 min) .

- Steric hindrance from bulky groups (e.g., piperidin-3-yl) may reduce metabolic clearance compared to linear chains.

Supplier and Industrial Availability

- Methyl 3-(3-trifluoromethylphenyl)propanoate: 9 suppliers listed, indicating commercial demand for fluorinated analogs .

- Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate: Limited suppliers, suggesting niche applications .

Biological Activity

Methyl 3-(3-phenylpiperidin-3-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from piperidine and propanoic acid. Its structural formula can be represented as follows:

This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

- Opioid Receptor Interaction : Similar compounds in the piperidine class have shown significant affinity for μ-opioid receptors. These interactions can lead to analgesic effects, making them potential candidates for pain management therapies .

- Cholinesterase Inhibition : Some derivatives exhibit cholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine .

- Antiviral Activity : Research indicates that related piperidine derivatives have demonstrated antiviral properties against viruses such as HIV and HSV-1, suggesting a potential for therapeutic applications in viral infections .

In Vitro Studies

A series of studies have evaluated the cytotoxicity and biological efficacy of this compound and its analogs. The following table summarizes key findings from various research studies:

Case Studies

- Anticancer Activity : A study highlighted that methyl derivatives of piperidine showed enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics like bleomycin. The mechanism involved apoptosis induction via receptor-mediated pathways .

- Neuroprotective Effects : Research on piperidine derivatives indicated their potential in treating Alzheimer's disease through dual cholinesterase inhibition and antioxidant effects. This suggests that this compound could be explored further for neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(3-phenylpiperidin-3-yl)propanoate, and what critical steps ensure high yield?

- Methodological Answer : A typical synthesis involves hydrolysis under alkaline conditions followed by acidification to precipitate the product. For example, sodium hydroxide-mediated hydrolysis in methanol, followed by pH adjustment with hydrochloric acid to pH 3, ensures efficient separation of the organic layer. Solvent selection (e.g., ethyl acetate/hexane mixtures) and drying agents (anhydrous MgSO₄) are critical for purity. A two-step yield of 91% was achieved using this approach .

- Key Data :

- LCMS: m/z 393 [M+H]⁺

- HPLC retention time: 0.29 minutes (condition SQD-FA50) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use chemical-resistant gloves, lab coats, and safety goggles. Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture or extreme pH conditions, as instability may lead to hydrolysis. Safety Data Sheets (SDS) recommend P95 respirators for aerosol protection and emphasize avoiding drainage system contamination .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine LCMS for molecular weight confirmation (m/z 393 [M+H]⁺) and HPLC for purity assessment (retention time 0.29 minutes). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural ambiguities, particularly for the piperidinyl and phenyl moieties. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading. For example, increasing methanol volume may enhance solubility, while controlled acid addition (e.g., 6 N HCl) minimizes side reactions. Kinetic studies under varying stirring durations (e.g., 10–24 hours) can identify equilibrium points for maximal conversion .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : If LCMS or NMR data conflict with expected results, perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula. For HPLC retention time variability, validate column conditions (e.g., C18 vs. phenyl-hexyl stationary phases) and mobile phase pH. Compare experimental IR spectra with computational simulations (e.g., DFT) to identify functional group anomalies .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : Use antiproliferative assays (e.g., MTT on cancer cell lines) with triazolyl-propanoate analogs as positive controls. For enzyme inhibition studies (e.g., HDACs), employ fluorescence-based assays with Z′-factor validation to ensure robustness. Include dose-response curves (0.1–100 µM) and negative controls (DMSO vehicle) to distinguish specific activity from cytotoxicity .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess hydrolytic stability at different pH levels. Density Functional Theory (DFT) calculations can identify electron-deficient regions prone to nucleophilic attack. Pair these with accelerated stability testing (40°C/75% RH for 4 weeks) to correlate computational predictions with empirical degradation rates .

Data Contradiction Analysis

Q. How should conflicting toxicity data be interpreted for this compound?

- Methodological Answer : Compare acute toxicity profiles across models (e.g., rodent vs. in vitro hepatocyte assays). If discrepancies arise, evaluate metabolic differences (e.g., cytochrome P450 activity) using liver microsomes. Cross-reference SDS hazard classifications (e.g., skin/eye irritation potential) with in vitro Draize test results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.